3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide
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Overview
Description
3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazolinone core, a dimethylbenzyl group, and a furylmethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Dimethylbenzyl Group: This step involves the alkylation of the quinazolinone core using 2,5-dimethylbenzyl halides in the presence of a base such as potassium carbonate.
Attachment of the Furylmethyl Group: The final step is the amidation reaction where the intermediate product is reacted with 2-furylmethylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, bases, acids, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dimethylbenzyl and furylmethyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)propanamide
- 3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-pyridylmethyl)propanamide
Uniqueness
The unique combination of the quinazolinone core, dimethylbenzyl group, and furylmethyl substituent in 3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide distinguishes it from similar compounds. This structural uniqueness may contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H25N3O4 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C25H25N3O4/c1-17-9-10-18(2)19(14-17)16-28-22-8-4-3-7-21(22)24(30)27(25(28)31)12-11-23(29)26-15-20-6-5-13-32-20/h3-10,13-14H,11-12,15-16H2,1-2H3,(H,26,29) |
InChI Key |
LIBWPNUHXSIZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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